Cas no 163083-65-6 (methyl 6-methyl-1H-indole-3-carboxylate)

methyl 6-methyl-1H-indole-3-carboxylate structure
163083-65-6 structure
Nome del prodotto:methyl 6-methyl-1H-indole-3-carboxylate
Numero CAS:163083-65-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD06204260
CID:1107212
PubChem ID:15227700

methyl 6-methyl-1H-indole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-methyl-1H-Indole-3-carboxylic acid methyl ester
    • Methyl 6-methyl-1H-indole-3-carboxylate
    • 6-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • 1H-Indole-3-carboxylic acid, 6-Methyl-, Methyl ester
    • CHEMBL4862520
    • BDBM50577596
    • CS-0048924
    • SCHEMBL6588128
    • DB-064485
    • Methyl 6-Methylindole-3-carboxylate
    • 163083-65-6
    • SY058855
    • AS-53812
    • methyl6-methyl-1H-indole-3-carboxylate
    • AKOS006237634
    • A919898
    • MFCD06204260
    • P17154
    • PB40986
    • methyl 6-methyl-1H-indole-3-carboxylate
    • MDL: MFCD06204260
    • Inchi: InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3
    • Chiave InChI: NJLDFQYDDBCJGG-UHFFFAOYSA-N
    • Sorrisi: CC1=CC2=C(C=C1)C(=CN2)C(=O)OC

Proprietà calcolate

  • Massa esatta: 189.078978594g/mol
  • Massa monoisotopica: 189.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.1Ų
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.212

methyl 6-methyl-1H-indole-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D915770-5g
Methyl 6-Methylindole-3-carboxylate
163083-65-6 95%
5g
$650 2024-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M174683-1g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
1g
¥2210.90 2023-09-01
eNovation Chemicals LLC
D586139-5G
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
5g
$165 2024-07-21
abcr
AB486700-250 mg
Methyl 6-methyl-1H-indole-3-carboxylate; .
163083-65-6
250MG
€93.80 2023-04-20
abcr
AB486700-5 g
Methyl 6-methyl-1H-indole-3-carboxylate; .
163083-65-6
5g
€345.60 2023-04-20
Ambeed
A317314-1g
Methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 98%
1g
$40.0 2025-02-21
Chemenu
CM148957-5g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 95%+
5g
$785 2023-02-02
1PlusChem
1P001U5F-250mg
1H-Indole-3-carboxylic acid, 6-Methyl-, Methyl ester
163083-65-6 98%
250mg
$12.00 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1199-5g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
5g
¥837.0 2024-04-23
A2B Chem LLC
AA84931-250mg
Methyl 6-methyl-1h-indole-3-carboxylate
163083-65-6 98%
250mg
$11.00 2024-04-20

methyl 6-methyl-1H-indole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Riferimento
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 6-methyl-1H-indole-3-carboxylate Raw materials

methyl 6-methyl-1H-indole-3-carboxylate Preparation Products

methyl 6-methyl-1H-indole-3-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:163083-65-6)methyl 6-methyl-1H-indole-3-carboxylate
A919898
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):167.0/586.0